

# A Comparative Analysis of Experimental and Theoretical Properties of Hexachloropropene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and theoretically calculated properties of **hexachloropropene** ( $C_3Cl_6$ ). The data presented serves as a valuable resource for researchers utilizing this compound in synthesis, computational modeling, and various biochemical assays. While extensive experimental data is available, a comprehensive set of theoretically predicted properties is less common in publicly accessible literature. This guide highlights the existing data and underscores areas for future computational investigation.

## Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key experimental and theoretical physicochemical properties of **hexachloropropene**. Experimental values are sourced from peer-reviewed literature and chemical databases, while theoretical values are primarily derived from group contribution methods like the Joback and Crippen methods.

Property	Experimental Value	Theoretical Value	Method/Source (Experimental)	Method/Source (Theoretical)
Molar Mass	248.75 g/mol [1]	248.7 g/mol [1]	Mass Spectrometry	PubChem (Computed)[1]
Boiling Point	209-210 °C[1][2][3]	485.83 K (212.68 °C)	Distillation	Joback Method
Melting Point	-73 °C[1][3]	200.15 K (-73 °C)	Differential Scanning Calorimetry	Joback Method
Density	1.765 g/cm <sup>3</sup> (at 25 °C)[1][2]	Not Available	Pycnometry	Not Available
Refractive Index	1.549 (at 20 °C) [2][3]	Not Available	Refractometry	Not Available
Enthalpy of Vaporization	54.80 ± 0.40 kJ/mol[2]	Not Available	Calorimetry[3]	Not Available
LogP (Octanol/Water)	Not Available	4.242	Not Available	Crippen's Method

Note: The absence of certain theoretical values indicates a lack of readily available data from established computational chemistry databases.

## Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **hexachloropropene**. Below is a summary of its key spectral features.

### Infrared (IR) Spectroscopy

- Experimental Data: The IR spectrum of **hexachloropropene** is characterized by the absence of C-H stretching vibrations and the presence of strong absorptions corresponding to C=C and C-Cl bonds. Key peaks are typically observed in the fingerprint region.[4]

- **Theoretical Data:** While specific calculated spectra for **hexachloropropene** are not readily available in the searched literature, theoretical IR spectra can be generated using computational methods like Density Functional Theory (DFT). These calculations would predict vibrational frequencies corresponding to the C=C stretch and various C-Cl stretching and bending modes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Experimental Data:** As **hexachloropropene** contains no hydrogen atoms,  $^1\text{H}$  NMR spectroscopy is not applicable for direct characterization. However,  $^{13}\text{C}$  NMR spectroscopy is a valuable tool. The spectrum would show signals for the three carbon atoms, with their chemical shifts influenced by the surrounding chlorine atoms.[\[5\]](#)
- **Theoretical Data:** Theoretical  $^{13}\text{C}$  NMR chemical shifts can be calculated using various quantum mechanical models. These calculations are crucial for assigning the peaks in the experimental spectrum to the correct carbon atoms in the molecule.

## Mass Spectrometry (MS)

- **Experimental Data:** The mass spectrum of **hexachloropropene** shows a characteristic isotopic pattern for compounds containing multiple chlorine atoms ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes). The molecular ion peak and various fragmentation patterns can be observed, which are used to confirm the molecular weight and structure.[\[5\]](#)[\[6\]](#)
- **Theoretical Data:** Theoretical mass spectra can be predicted by calculating the isotopic distribution for the parent molecule and its likely fragments. This aids in the interpretation of the experimental spectrum.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the common experimental protocols for the synthesis and analysis of **hexachloropropene**.

## Synthesis of Hexachloropropene

**Hexachloropropene** is commonly synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.[\[1\]](#)

- **Reaction Setup:** 1,1,1,2,2,3,3-heptachloropropane is reacted with a strong base, such as potassium hydroxide, typically in a methanol solution.[1]
- **Reaction Conditions:** The reaction mixture is heated under reflux to drive the elimination reaction to completion.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled, and the product is separated from the aqueous layer. The organic layer is then washed, dried, and purified, typically by distillation, to yield pure **hexachloropropene**.



[Click to download full resolution via product page](#)

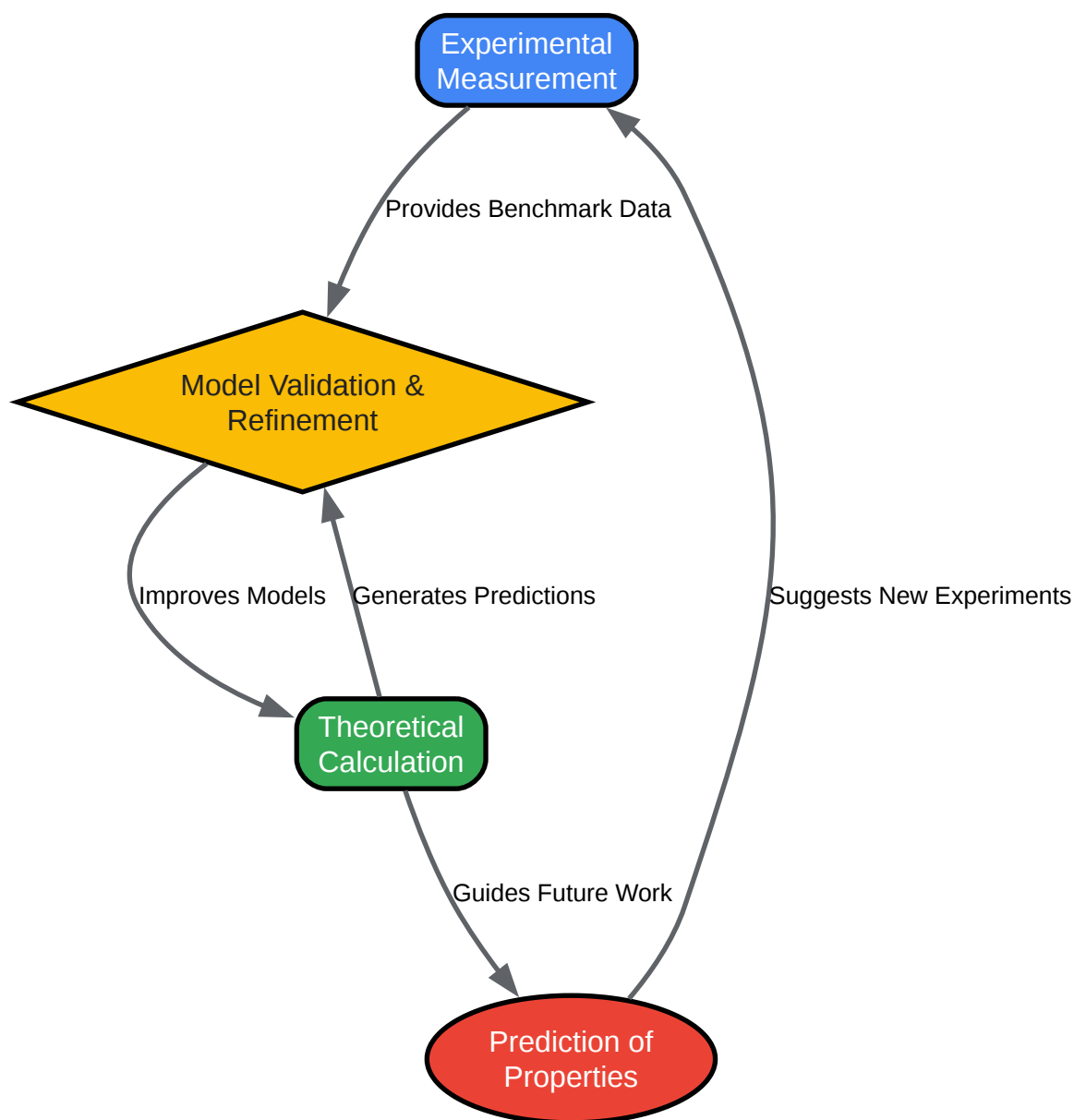
#### Synthesis of **Hexachloropropene** Workflow

## Analytical Techniques

- **Infrared (IR) Spectroscopy:** A sample of **hexachloropropene** is placed in the path of an infrared beam. The absorption of radiation at specific frequencies, corresponding to the vibrational frequencies of the molecule's bonds, is measured and plotted.
- **Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy:** A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The carbon nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected and processed to produce a spectrum showing the chemical shifts of the different carbon atoms.
- **Mass Spectrometry (MS):** The **hexachloropropene** sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The ions are separated based on their mass-to-charge ratio, and a detector measures the abundance of each ion.

## Logical Relationship: Experimental vs. Theoretical

The relationship between experimental and theoretical data is cyclical and synergistic. Experimental data provides the benchmark for developing and validating theoretical models. In turn, validated theoretical models can predict the properties of novel or unstable compounds, guiding future experimental work.



[Click to download full resolution via product page](#)

Interplay of Experimental and Theoretical Data

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1,2,3,3,3-Hexachloro-1-propene | C<sub>3</sub>Cl<sub>6</sub> | CID 15902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexachloropropene (CAS 1888-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Hexachloropropene [webbook.nist.gov]
- 4. 1,1,2,2,3,3-HEXACHLOROPROPANE(15600-01-8) 1H NMR spectrum [chemicalbook.com]
- 5. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 6. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Theoretical Properties of Hexachloropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155961#comparing-experimental-vs-theoretical-properties-of-hexachloropropene]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)